![molecular formula C20H23NO4 B14276437 Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate CAS No. 131065-88-8](/img/structure/B14276437.png)
Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate typically involves the reaction of 4,4’-[azanediylbis(methylene)]dibenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-[azanediylbis(methylene)]dibenzoic acid.
Reduction: Diethyl 4,4’-[azanediylbis(methylene)]dibenzyl alcohol.
Substitution: Corresponding amides or thioesters.
Applications De Recherche Scientifique
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate involves its interaction with molecular targets through its ester and azanediylbis(methylene) groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4,4’-[methylenebis(methylene)]dibenzoate: Similar structure but with a methylene linkage instead of azanediylbis(methylene).
Diethyl 4,4’-[oxybis(methylene)]dibenzoate: Contains an oxybis(methylene) linkage, leading to different reactivity and applications.
Uniqueness
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is unique due to its azanediylbis(methylene) linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry and material science .
Propriétés
Numéro CAS |
131065-88-8 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
ethyl 4-[[(4-ethoxycarbonylphenyl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-19(22)17-9-5-15(6-10-17)13-21-14-16-7-11-18(12-8-16)20(23)25-4-2/h5-12,21H,3-4,13-14H2,1-2H3 |
Clé InChI |
ILMRAGWQUHFFMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


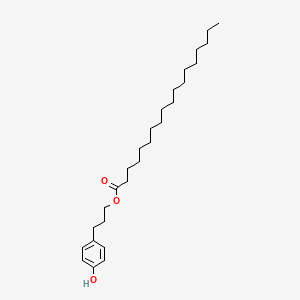
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
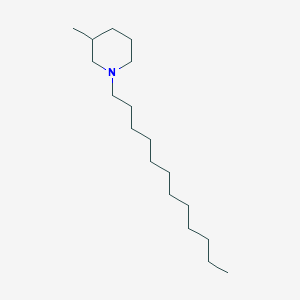
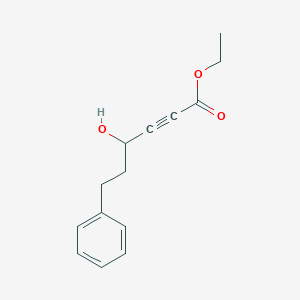
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
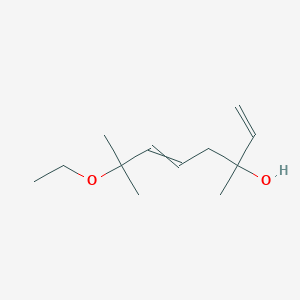
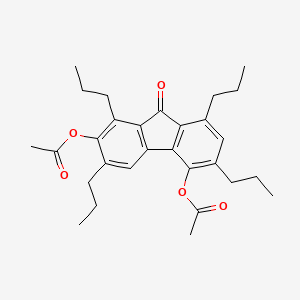

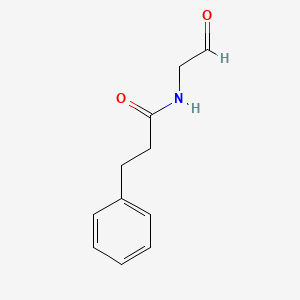
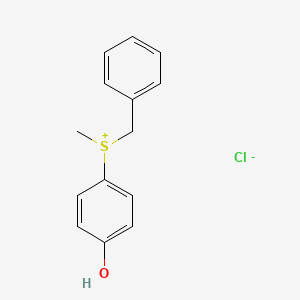
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
